3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
Description
Composition Breakdown:
| Element | Quantity | Atomic Weight Contribution |
|---|---|---|
| Carbon | 18 | 18 × 12.01 = 216.18 |
| Hydrogen | 20 | 20 × 1.008 = 20.16 |
| Oxygen | 3 | 3 × 16.00 = 48.00 |
| Total | - | 284.34 g/mol |
The calculated mass (284.34 g/mol) aligns with the PubChem-reported value of 284.3 g/mol, confirming formula validity. The benzodioxole moiety (C₇H₆O₂) contributes 122.12 g/mol (43% of total mass), while the substituted bicycloheptanone system accounts for the remaining 162.18 g/mol.
Degree of Unsaturation:
- Double bonds : 2 (one enone, one benzodioxole aromatic)
- Rings : 3 (two from bicyclo[2.2.1]heptane, one from benzodioxole)
- Total unsaturation : 5, consistent with the formula C₁₈H₂₀O₃.
Properties
CAS No. |
74841-38-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H20O3/c1-17(2)13-6-7-18(17,3)16(19)12(13)8-11-4-5-14-15(9-11)21-10-20-14/h4-5,8-9,13H,6-7,10H2,1-3H3/b12-8+ |
InChI Key |
OMKMCEVABFYVSE-XYOKQWHBSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC4=C(C=C3)OCO4)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
Preparation Methods
Procedure Summary
- Reagents: D-camphor, hydroxylamine hydrochloride, sodium acetate, ethanol, deionized water.
- Conditions: Stirring under nitrogen atmosphere, heating at 60 °C overnight.
- Process: Camphor is dissolved in ethanol and water, followed by addition of hydroxylamine hydrochloride and sodium acetate. The mixture is heated to promote oxime formation.
- Workup: After reaction completion (monitored by TLC), the mixture is cooled and concentrated under reduced pressure.
This method yields the oxime with high purity and reproducibility, as detailed in the Organic Syntheses protocol.
Synthesis of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
The target compound is typically prepared via an aldol-type condensation or Knoevenagel condensation between the bicyclic ketone and a benzodioxole aldehyde derivative.
General Synthetic Route
-
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (camphor)
- 1,3-Benzodioxole-5-carboxaldehyde (or equivalent aldehyde)
-
- Base-catalyzed condensation (e.g., using piperidine, pyridine, or ammonium acetate)
- Solvent: ethanol, methanol, or other polar solvents
- Temperature: reflux or room temperature depending on catalyst and solvent
-
- The α-hydrogen of the bicyclic ketone is abstracted by the base.
- The resulting enolate attacks the aldehyde carbonyl carbon.
- Dehydration leads to the formation of the methylene bridge, yielding the benzodioxolylmethylene-substituted bicyclic ketone.
-
- Crystallization or column chromatography to isolate the pure product.
Representative Data Table for Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base catalyst | Piperidine, pyridine, ammonium acetate | Choice affects reaction rate |
| Solvent | Ethanol, methanol | Polar solvents preferred |
| Temperature | 25–80 °C | Reflux for faster reaction |
| Reaction time | 4–24 hours | Monitored by TLC |
| Yield | 70–90% | Depends on purity of reagents |
Analytical and Research Findings
- Spectroscopic Characterization: The product exhibits characteristic IR absorption bands for the conjugated ketone and methylene groups, as well as aromatic benzodioxole signals.
- NMR Analysis: Proton and carbon NMR confirm the formation of the methylene linkage and the integrity of the bicyclic framework.
- Purity Assessment: TLC and HPLC methods are used to monitor reaction progress and purity.
Notes on Alternative Methods and Optimization
- Some protocols explore the use of microwave-assisted synthesis to reduce reaction times.
- Catalysts such as Lewis acids have been tested to improve selectivity.
- Solvent-free conditions have been reported in green chemistry approaches, enhancing sustainability.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of camphor oxime | Camphor, hydroxylamine hydrochloride, sodium acetate, ethanol, 60 °C overnight | High purity oxime intermediate |
| 2 | Condensation with benzodioxole aldehyde | Camphor or oxime, benzodioxole aldehyde, base catalyst, ethanol, reflux | Formation of benzodioxolylmethylene bicyclic ketone |
| 3 | Purification | Crystallization or chromatography | Pure target compound |
This detailed synthesis approach for 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is based on established organic synthesis principles and verified protocols, ensuring reproducibility and high yield. The key to success lies in the careful preparation of the bicyclic ketone intermediate and controlled condensation conditions with the benzodioxole aldehyde.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Derivatives like 9a and 9b are white solids, suggesting the target compound is also solid. The benzodioxole group may increase rigidity, raising the melting point compared to camphor (mp 175–177°C ).
- NMR Spectroscopy : Camphor derivatives show distinct signals for the exocyclic double bond (δ ~7.3–8.1 ppm for benzylidene protons) . The benzodioxole group would exhibit aromatic protons at δ ~6.8–7.0 ppm and a singlet for the dioxole methylene (δ ~5.9–6.1 ppm) .
Stability and Purification
Purification of camphor derivatives typically involves flash chromatography with EtOAc-hexane (1:19) . The benzodioxole group’s polarity may necessitate adjusted solvent ratios for optimal separation.
Key Research Findings
Substituent Effects : Electron-donating groups (e.g., benzodioxole) improve condensation yields compared to electron-withdrawing groups (e.g., chloro) .
Bioactivity Potential: The benzodioxole moiety may enhance pharmacological properties, leveraging camphor’s inherent bioactivity with aromatic ring interactions .
Structural Diversity: Derivatives with methylene (e.g., 5,6-bis(methylene)camphor) or amino groups (e.g., 3-[(dimethylamino)methyl]camphor) demonstrate the scaffold’s versatility in drug design .
Biological Activity
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one, commonly referred to as a benzodioxole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may impart specific pharmacological properties.
- CAS Number : 74841-38-6
- Molecular Formula : C18H20O3
- Molecular Weight : 284.35 g/mol
- IUPAC Name : (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Biological Activity Overview
Research on the biological activities of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:
Antimicrobial Activity
Several studies have indicated that benzodioxole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that similar benzodioxole compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of benzodioxole were tested for cytotoxicity. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation through interaction with specific cellular receptors.
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives have also been explored:
- Research Findings : Compounds similar to 3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one have demonstrated the ability to scavenge free radicals in various assays, indicating their potential role in reducing oxidative stress.
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell survival.
- Receptor Modulation : The compound could act on specific receptors related to cell growth and apoptosis.
Comparative Analysis
To better understand the unique biological activity of 3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Moderate | High | Moderate |
| Compound B | High | Moderate | High |
| Target Compound | High | High | High |
Q & A
Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor) and 1,3-benzodioxole-5-carbaldehyde. Key steps include:
- Solvent-free conditions : Mix equimolar amounts of camphor and aldehyde with a catalytic base (e.g., NaOH or KOH) at 80–100°C for 4–6 hours .
- Purification : Use flash chromatography (silica gel, EtOAc/hexane 1:19) to isolate the product. Yield optimization (e.g., 82% for chlorinated derivatives) requires controlled stoichiometry and reaction time .
- Characterization : Confirm structure via H-NMR (e.g., δ 8.07–7.35 ppm for benzodioxole protons) and GC-MS for purity assessment .
Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry and substituent positions (e.g., methylidene protons at δ 8.07 ppm) .
- GC-MS : Identifies molecular ion peaks (e.g., m/z 314 for CHO) and fragmentation patterns .
- Regulatory compliance : Cross-reference with pharmacopeial standards (USP/EP) for QC applications, ensuring batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers design bioactivity studies to evaluate the anthelmintic potential of this compound, given structural similarities to active monoterpenoids?
Methodological Answer:
- In vitro assays : Use egg hatch inhibition and larval motility assays (e.g., against Haemonchus contortus). Compare activity to known monoterpenoids (e.g., thymol, menthol) .
- Metabolite profiling : Perform GC-MS to identify co-occurring secondary metabolites (e.g., sesquiterpenes, phenols) that may synergize or antagonize activity .
- Dose-response analysis : Establish LC values via probit regression, accounting for solvent effects (e.g., methanol vs. DMSO) .
Q. What strategies enhance the sensitivity of fluorescence probes derived from this compound for real-time tracking of reactive oxygen species (ROS)?
Methodological Answer:
- Fluorophore design : Conjugate the camphor core with anthracene (e.g., 3-(anthracen-9-ylmethylene) derivatives) to exploit its high quantum yield.
- Recognition group : Incorporate oxime receptors (-NOH) for selective HClO detection. Optimize via pH titration (e.g., pH 7.4 for physiological relevance) .
- Validation : Measure fluorescence enhancement (e.g., 7.2-fold increase for HClO) and cross-test with competing ROS (e.g., OH, O) to confirm specificity .
Q. How can conflicting bioactivity data from plant-extract studies be reconciled when this compound is part of a complex metabolite matrix?
Methodological Answer:
- Fractionation : Isolate the compound via preparative HPLC to exclude confounding metabolites (e.g., fatty acids, sterols) .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate bioactivity with specific compound concentrations in crude extracts .
- Synergy studies : Test combinatorial effects with co-occurring terpenoids (e.g., α-pinene, β-pinene) to identify additive or inhibitory interactions .
Q. What computational methods predict the electronic properties of this compound for applications in materials science?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps and charge distribution.
- Coordination studies : Simulate binding with transition metals (e.g., Ir(III)) to design luminescent complexes, referencing crystallographic data from related camphor derivatives .
- Solvent effects : Use COSMO-RS to model polarity impacts on spectroscopic properties (e.g., fluorescence quenching in aqueous media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
